In Vitro Activity: CYP1A2 Inhibition Potential as a Proxy for Drug-Drug Interaction Risk
This compound has been profiled for its inhibitory activity against the major drug-metabolizing enzyme Cytochrome P450 1A2 (CYP1A2). In a human liver microsome assay, it demonstrated an IC50 of 7,000 nM (7.0 μM) [1]. While no direct head-to-head data is available, this value provides a quantitative baseline for assessing its potential for drug-drug interactions (DDI) compared to other compounds in a lead optimization program. For context, a closely related structure containing a similar halogenated phenyl core but with a different substitution pattern exhibited an IC50 of 60 nM against MAO-B [2], highlighting the profound impact of structural modifications on off-target activity profiles and reinforcing the need to evaluate this specific compound's CYP inhibition profile.
| Evidence Dimension | In vitro enzyme inhibition (CYP1A2) |
|---|---|
| Target Compound Data | IC50 = 7,000 nM (7.0 μM) |
| Comparator Or Baseline | Structurally related compound (different substitution) against MAO-B: IC50 = 60 nM |
| Quantified Difference | Target compound's CYP1A2 IC50 is >100-fold higher than comparator's MAO-B IC50 (contextual difference, not direct target comparison) |
| Conditions | Human microsomes, preincubation for 5 mins, measured after 10 mins by LC/MS/MS |
Why This Matters
This data point allows for an early, quantitative assessment of DDI risk, a critical parameter for prioritizing chemical series and guiding procurement decisions in drug discovery projects.
- [1] BindingDB. BDBM50069813 (CHEMBL3407785): Affinity Data for CYP1A2. Accessed April 22, 2026. View Source
- [2] BindingDB. BDBM50075959 (CHEMBL3415795): Affinity Data for MAO-B. Accessed April 22, 2026. View Source
